2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid
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Overview
Description
2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H9N3O4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The rapid synthesis of benzimidazole derivatives, specifically designed for anticancer activity, demonstrates the importance of this compound in developing new chemotherapeutic agents. For instance, a novel microwave-assisted protocol facilitated the synthesis of a benzimidazole derivative with potent antileukemic activity, highlighting the compound's relevance in cancer research (Jagadeesha et al., 2023). Additionally, certain derivatives have shown to induce cell death in leukemic cells, suggesting potential for anticancer therapies (Gowda et al., 2009).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives have been extensively studied for their potential applications in various fields. Research has led to the development of compounds with specific biological activities, such as antihypertensive effects, demonstrating the compound's versatility in drug design (Sharma et al., 2010). Co-crystal synthesis with benzimidazole derivatives also illustrates the compound's utility in creating materials with potentially novel properties (Wu et al., 2020).
Molecular Docking and Inhibition Studies
Benzimidazole derivatives have been explored for their inhibitory activities against enzymes such as cholinesterases, indicating their potential in treating diseases related to enzyme dysfunction (Yoon et al., 2013). These studies not only provide insights into the compound's mechanism of action but also pave the way for the development of new therapeutic agents targeting specific molecular pathways.
Anti-inflammatory and Antihypertensive Activities
Research into the anti-inflammatory activities of benzimidazole derivatives has shown promising results, with some compounds exhibiting significant anti-inflammatory effects. This research contributes to the development of new anti-inflammatory drugs (Bhor & Pawar, 2022). Furthermore, the synthesis of novel benzimidazole derivatives with angiotensin II receptor antagonist properties highlights the compound's potential in creating effective antihypertensive medications (Zhu et al., 2014).
Mechanism of Action
Target of Action
A similar compound, 2-(3-nitrophenyl)acetic acid, has been reported to interact withPenicillin G acylase in Escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Mode of Action
These reactive species can cause damage to cellular components, potentially leading to cell death .
Biochemical Pathways
Nitroaromatic compounds can interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration .
Result of Action
Nitroaromatic compounds can generate reactive species that can damage cellular components, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as penicillin G acylase, which is involved in the hydrolysis of penicillin to produce 6-aminopenicillanic acid . The interaction between this compound and penicillin G acylase is primarily through the nitrophenyl group, which acts as a substrate for the enzyme. Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through its nitrophenyl and benzimidazole groups, forming stable complexes. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, this compound can inhibit the activity of certain kinases by competing with ATP for binding sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies using cultured cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its degradation and excretion. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in various pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is facilitated by post-translational modifications and targeting signals that direct it to these compartments. For example, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Properties
IUPAC Name |
2-(3-nitrophenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(6-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXKPMUEOFVTTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354065 |
Source
|
Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180197-42-6 |
Source
|
Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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